Cas no 133909-97-4 (N-Triphenylmethyl-5-4'-methylbiphenyl-2-yltetrazole)

N-Triphenylmethyl-5-4'-methylbiphenyl-2-yltetrazole structure
133909-97-4 structure
Product Name:N-Triphenylmethyl-5-4'-methylbiphenyl-2-yltetrazole
CAS No:133909-97-4
MF:C33H26N4
MW:478.586347103119
CID:136527
PubChem ID:10983649
Update Time:2025-04-19

N-Triphenylmethyl-5-4'-methylbiphenyl-2-yltetrazole Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole,5-(4'-methyl[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)-
    • 4-METHYL-[2'-(2-TRITYL-2H-TETRAZOL-5-YL)]BIPHENYL
    • N-Triphenylmethyl-5-[4'-methylbiphenyl-2-yl]tetrazole
    • 1-(2-trityltetrazol-5-yl)-2-(4-tolyl)benzene
    • 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole
    • 5-(4'-Methyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole
    • 5-(4'-METHYLBIPHENYL-2-YL)-2-TRITYL-2H-TETRAZOLE
    • 5-(4'-methylbiphenyl-2-yl)-2-trityltetrazole
    • N-(triphenylmethyl)-5-(4'-methylbiphenyl-2-yl)tetrazole
    • 4-Methyl-[2-(2-Trityl-2H-Tetr
    • AC-24418
    • 5-(4'-Methylbiphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole
    • SCHEMBL4638846
    • 5-[2-(4-METHYLPHENYL)PHENYL]-2-TRIPHENYLMETHYL-TETRAZOLE
    • RYKTVBDAUALDLV-UHFFFAOYSA-N
    • 133909-97-4
    • 5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole
    • AKOS003626696
    • N-Triphenylmethyl-5-4'-methylbiphenyl-2-yltetrazole
    • Inchi: 1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3
    • InChI Key: RYKTVBDAUALDLV-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=NC(C2=CC=CC=C2C2C=CC(C)=CC=2)=N1

Computed Properties

  • Exact Mass: 478.21574685g/mol
  • Monoisotopic Mass: 478.21574685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.5
  • Topological Polar Surface Area: 43.6Ų

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